molecular formula C15H15FN4O2S B152198 Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide CAS No. 137927-78-7

Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide

Cat. No. B152198
M. Wt: 334.4 g/mol
InChI Key: IJDPVAIJEKZOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, also known as Pyrithione, is a widely used compound in scientific research. It is a synthetic organic compound that is used in various fields of research, including biochemistry, pharmacology, and toxicology. Pyrithione is a potent inhibitor of fungal growth and has been extensively studied for its potential use as an antifungal agent.

Mechanism Of Action

The mechanism of action of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is not fully understood, but it is believed to involve the inhibition of fungal growth by disrupting the synthesis of fungal cell walls. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been shown to interfere with the oxidative phosphorylation process in fungal cells, leading to a decrease in ATP production and ultimately cell death.

Biochemical And Physiological Effects

Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including chitin synthase and glucan synthase, which are involved in the synthesis of fungal cell walls. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been found to induce oxidative stress in fungal cells, leading to an increase in reactive oxygen species and ultimately cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungal species, making it a valuable tool in the study of fungal biology. However, Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has some limitations, including its potential toxicity to mammalian cells. It has been shown to have cytotoxic effects on human cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide. One area of interest is the development of more specific and potent antifungal agents based on the structure of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide. Another area of interest is the study of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide's potential use in the treatment of bacterial infections. Finally, there is a need for further research into the mechanisms of action of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, which may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is a synthetic organic compound that has been extensively studied for its potential use as an antifungal agent. It has broad-spectrum antifungal activity and has been shown to be effective against a wide range of fungal species. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has several biochemical and physiological effects, including the inhibition of enzyme activity and the induction of oxidative stress. While Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has some limitations, it remains a valuable tool in the study of fungal biology. There are several future directions for research on Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, including the development of more specific and potent antifungal agents and the study of its potential use in the treatment of bacterial infections.

Synthesis Methods

The synthesis of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide can be achieved through a multistep process involving the reaction of various reagents. The most commonly used method for synthesizing Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide involves the reaction of 4-(4-fluorophenoxy)pyrimidine-5-thiol with isobutyraldehyde hydrazone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the final product.

Scientific Research Applications

Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been extensively studied for its potential use as an antifungal agent. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been found to have antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.

properties

CAS RN

137927-78-7

Product Name

Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide

Molecular Formula

C15H15FN4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-[6-(4-fluorophenoxy)pyrimidin-4-yl]sulfanyl-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C15H15FN4O2S/c1-10(2)19-20-13(21)8-23-15-7-14(17-9-18-15)22-12-5-3-11(16)4-6-12/h3-7,9H,8H2,1-2H3,(H,20,21)

InChI Key

IJDPVAIJEKZOCY-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)F)C

Canonical SMILES

CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)F)C

Other CAS RN

137927-78-7

synonyms

((6-(4-Fluorophenoxy)-4-pyrimidinyl)thio)acetic acid (1-methylethylidene)hydrazide

Origin of Product

United States

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